molecular formula C12H15F2NO2 B8159826 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine

4-(2-(2,3-Difluorophenoxy)ethyl)morpholine

Cat. No.: B8159826
M. Wt: 243.25 g/mol
InChI Key: SDCUEHFCTVUNTF-UHFFFAOYSA-N
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Description

4-(2-(2,3-Difluorophenoxy)ethyl)morpholine is an organic compound with the molecular formula C12H15F2NO2. It is a derivative of morpholine, a heterocyclic amine, and contains a difluorophenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine typically involves the reaction of 2,3-difluorophenol with ethylene oxide to form 2-(2,3-difluorophenoxy)ethanol. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,3-Difluorophenoxy)ethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(2-(2,3-Difluorophenoxy)ethyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and selectivity, while the morpholine moiety can modulate the compound’s pharmacokinetic properties . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Ethyl-2,3-difluorophenoxy)ethyl)morpholine
  • 4-(2-(2,3-Dichlorophenoxy)ethyl)morpholine
  • 4-(2-(2,3-Dimethoxyphenoxy)ethyl)morpholine

Uniqueness

4-(2-(2,3-Difluorophenoxy)ethyl)morpholine is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[2-(2,3-difluorophenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c13-10-2-1-3-11(12(10)14)17-9-6-15-4-7-16-8-5-15/h1-3H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCUEHFCTVUNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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